6,6'-Dimethoxy-2,2'-dimethylberbaman-7,12-diol
CAS No.: 57377-42-1
Cat. No.: VC17982904
Molecular Formula: C36H38N2O6
Molecular Weight: 594.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57377-42-1 |
---|---|
Molecular Formula | C36H38N2O6 |
Molecular Weight | 594.7 g/mol |
IUPAC Name | 20,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene-9,21-diol |
Standard InChI | InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-30-17-22(7-10-29(30)39)16-28-34-24(12-14-38(28)2)19-33(42-4)35(40)36(34)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3 |
Standard InChI Key | XGEAUXVPBXUBKN-UHFFFAOYSA-N |
Canonical SMILES | CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)O)OC |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Architecture
The IUPAC name, 20,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene-9,21-diol, reflects its intricate heptacyclic system comprising two benzylisoquinoline moieties linked by ether and methylene bridges . The structure contains eight rings, including two dihydroisoquinoline units, three benzene rings, and three oxygen-containing heterocycles. Key substituents include methoxy groups at positions 6 and 6', methyl groups at 2 and 2', and hydroxyl groups at 7 and 12 .
Table 1: Core Structural Features
Property | Value | Source |
---|---|---|
Number of rings | 8 | |
Stereocenters | 2 | |
Rotatable bonds | 2 | |
Hydrogen bond donors | 2 | |
Hydrogen bond acceptors | 8 |
The rigidity of the scaffold, evidenced by a flexibility index of 0.048, arises from fused rings and limited rotatable bonds . This structural constraint may influence receptor binding kinetics and metabolic stability.
Synthesis and Natural Occurrence
Synthetic Routes and Challenges
While no direct synthesis protocols are published, its bisbenzylisoquinoline classification suggests potential pathways involving oxidative coupling of protoberberine precursors or Ullmann-type diaryl ether formation . The synthetic accessibility score of 5.759 indicates moderate complexity, likely due to stereochemical control and polycyclization steps . Commercial availability (purity ≥98%) from suppliers like RR Scientific (Product No. R257726) implies scalable production, though exact methodologies remain proprietary .
Biosynthetic Origins
Related bisbenzylisoquinolines are typically isolated from Berberis and Stephania species, though the natural source of 6,6'-dimethoxy-2,2'-dimethylberbaman-7,12-diol remains unconfirmed . Analogues like tetrandrine (CAS No. 518-34-3) share biosynthetic pathways involving tyrosine-derived intermediates, suggesting this compound may originate from similar plant families .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s low aqueous solubility () and moderate lipophilicity () classify it as a Biopharmaceutics Classification System (BCS) Class II/IV candidate, necessitating formulation strategies like nanonization or lipid-based delivery .
Table 2: Key Physicochemical Parameters
Parameter | Value | Source |
---|---|---|
Molecular weight | 594.7 g/mol | |
Topological polar surface area | 83.86 Ų | |
Log P | 5.059 | |
Log S | -3.176 |
Absorption and Distribution
Analytical Characterization and Spectral Data
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the molecular ion would theoretically show , consistent with the molecular formula . Fragmentation patterns would likely include losses of methoxy (-31.99 Da) and methyl groups (-15.02 Da).
Nuclear Magnetic Resonance (NMR)
While specific NMR data for this compound are unavailable, tetrandrine analogues exhibit characteristic signals: aromatic protons at δ 6.5–7.5 ppm, methoxy singlets near δ 3.7–3.9 ppm, and methylene bridges at δ 2.5–3.5 ppm .
Applications and Future Directions
Therapeutic Prospects
Structural analogs exhibit anti-inflammatory, anticancer, and antiviral activities, suggesting potential utility in autoimmune diseases or oncology . The hydroxyl groups at C7 and C12 provide sites for derivatization to enhance solubility or target affinity.
Formulation Strategies
Given its poor solubility, encapsulation in liposomes or cyclodextrin complexes could improve bioavailability. PEGylation may further extend plasma half-life.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume